Ethyl 3-ethoxy-2-nitrobut-2-enoate
Description
Ethyl 3-ethoxy-2-nitrobut-2-enoate is a nitro-substituted enoate ester characterized by an ethoxy group at position 3 and a nitro group at position 2 of the but-2-enoate backbone. This compound belongs to the class of α,β-unsaturated esters, which are widely utilized in organic synthesis as electrophilic partners in conjugate addition reactions and cycloadditions. The nitro group enhances the electron-deficient nature of the α,β-unsaturated system, making it reactive toward nucleophiles.
Properties
CAS No. |
62772-80-9 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
ethyl 3-ethoxy-2-nitrobut-2-enoate |
InChI |
InChI=1S/C8H13NO5/c1-4-13-6(3)7(9(11)12)8(10)14-5-2/h4-5H2,1-3H3 |
InChI Key |
CSOYUUGYEHAGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C(=O)OCC)[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Ethyl 3-ethoxy-2-nitrobut-2-enoate (Table 1) were identified based on similarity scores and substituent analysis .
Table 1: Structural Comparison of this compound and Analogs
Key Observations
Substituent Effects on Reactivity: The nitro group in the target compound creates a highly electron-deficient double bond, favoring nucleophilic attacks (e.g., Michael additions). In contrast, analogs with amino (e.g., 103909-86-0) or dimethylamino (e.g., 924-99-2) groups exhibit reduced electrophilicity due to electron-donating effects .
Functional Group Diversity :
- The carboxylic acid in 2459-05-4 introduces acidity and hydrogen-bonding capability, contrasting with the neutral ester groups in other compounds.
- Cinnamyl ester (103909-86-0) adds aromaticity, which could enhance binding in catalytic or medicinal contexts.
Synthetic Utility: Nitro-enoates like the target compound are precursors to amines via reduction (e.g., catalytic hydrogenation of -NO₂ to -NH₂). Amino-substituted analogs (e.g., 103909-86-0) may serve as intermediates for heterocycle synthesis. Dimethylamino derivatives (e.g., 924-99-2) are often employed as ligands in metal-catalyzed reactions due to their electron-rich nature.
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